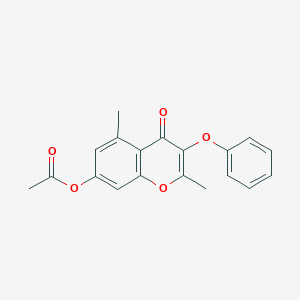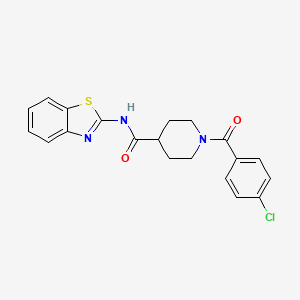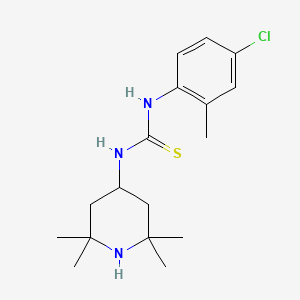![molecular formula C14H15NOS B5705507 3-[(4-methylphenyl)amino]-1-(2-thienyl)-1-propanone](/img/structure/B5705507.png)
3-[(4-methylphenyl)amino]-1-(2-thienyl)-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-methylphenyl)amino]-1-(2-thienyl)-1-propanone is a chemical compound that belongs to the class of cathinones. Cathinones are a type of amphetamine that are commonly known as bath salts. This compound has gained popularity in recent years due to its psychoactive effects and has been used as a recreational drug. However, the focus of
Mécanisme D'action
The mechanism of action of 3-[(4-methylphenyl)amino]-1-(2-thienyl)-1-propanone involves its interaction with the dopamine and norepinephrine transporters. This compound binds to these transporters and inhibits their function, which leads to an increase in the levels of dopamine and norepinephrine in the brain. This increase in neurotransmitter levels results in the psychoactive effects of this compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[(4-methylphenyl)amino]-1-(2-thienyl)-1-propanone include increased heart rate, increased blood pressure, and increased body temperature. It also leads to feelings of euphoria, increased energy, and increased sociability. However, this compound also has negative effects such as anxiety, paranoia, and agitation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-[(4-methylphenyl)amino]-1-(2-thienyl)-1-propanone in lab experiments include its potent inhibition of the dopamine and norepinephrine transporters. This makes it a useful tool for studying the role of these transporters in the brain. However, the limitations of using this compound include its psychoactive effects, which can make it difficult to control the behavior of test subjects.
Orientations Futures
There are several future directions for research on 3-[(4-methylphenyl)amino]-1-(2-thienyl)-1-propanone. One area of research could focus on the development of new drugs that target the dopamine and norepinephrine transporters. Another area of research could focus on the development of new treatments for addiction and other psychiatric disorders that involve these neurotransmitters. Additionally, further research could be conducted on the biochemical and physiological effects of this compound to better understand its mechanism of action.
Méthodes De Synthèse
The synthesis of 3-[(4-methylphenyl)amino]-1-(2-thienyl)-1-propanone is a complex process that involves multiple steps. The synthesis process begins with the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form 2-thiophenyl chloride. The next step involves the reaction of 2-thiophenyl chloride with 4-methylpropiophenone to form 3-[(4-methylphenyl)thio]-1-(2-thienyl)propan-1-one. The final step involves the reduction of 3-[(4-methylphenyl)thio]-1-(2-thienyl)propan-1-one with lithium aluminum hydride to form 3-[(4-methylphenyl)amino]-1-(2-thienyl)-1-propanone.
Applications De Recherche Scientifique
3-[(4-methylphenyl)amino]-1-(2-thienyl)-1-propanone has been used in scientific research to study its mechanism of action and its biochemical and physiological effects. It has been found that this compound acts as a potent inhibitor of the dopamine transporter and the norepinephrine transporter. This leads to an increase in the levels of dopamine and norepinephrine in the brain, which results in its psychoactive effects.
Propriétés
IUPAC Name |
3-(4-methylanilino)-1-thiophen-2-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS/c1-11-4-6-12(7-5-11)15-9-8-13(16)14-3-2-10-17-14/h2-7,10,15H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAZTCVUXATESM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCCC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
17.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24792058 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-[(4-Methylphenyl)amino]-1-(thiophen-2-yl)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(2,4-dimethylphenoxy)ethyl]-2H-1,2,3-benzotriazole](/img/structure/B5705425.png)
![N-ethyl-2-(1-naphthyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5705443.png)
![1-{[(2,6-dichlorobenzyl)thio]acetyl}pyrrolidine](/img/structure/B5705444.png)
![methyl 5'-[(ethoxycarbonyl)amino]-2,3'-bithiophene-4'-carboxylate](/img/structure/B5705465.png)



![7-[(dimethylamino)methyl]-2-methyl-1-(4-methylphenyl)-3-nitro-1H-indol-6-ol](/img/structure/B5705499.png)
amino]methyl}-6-methoxyphenol](/img/structure/B5705504.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine](/img/structure/B5705505.png)
![2-[(5-chloro-8-quinolinyl)oxy]-N-methylacetamide](/img/structure/B5705511.png)
![N-(2,5-dimethylphenyl)-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5705512.png)

